molecular formula C16H30O2 B126721 (Z)-hexadec-2-enoic acid CAS No. 2825-68-5

(Z)-hexadec-2-enoic acid

Cat. No.: B126721
CAS No.: 2825-68-5
M. Wt: 254.41 g/mol
InChI Key: ZVRMGCSSSYZGSM-PFONDFGASA-N
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Description

Its chemical formula is C₁₆H₃₀O₂, and its molecular weight is 254.41 g/mol . This compound is a hydrolysate of lipopolysaccharide (LPS), which is found in certain bacteria. LPS plays a crucial role in bacterial cell membranes and has immunomodulatory effects.

Preparation Methods

Synthetic Routes:: The synthetic preparation of Δ2-cis-Hexadecenoic acid involves chemical reactions to introduce the double bond at the 2-position of the hexadecanoic acid (palmitic acid) chain. Specific synthetic routes may vary, but common methods include:

    Hydrogenation of Oleic Acid: Starting with oleic acid (cis-9-octadecenoic acid), hydrogenation at the 2-position yields Δ2-cis-Hexadecenoic acid.

    Dehydrogenation of Palmitic Acid: Dehydrogenation of palmitic acid can also yield the desired product.

Industrial Production:: Industrial production methods typically involve microbial fermentation or enzymatic processes. Bacterial strains capable of producing Δ2-cis-Hexadecenoic acid are used to scale up production.

Chemical Reactions Analysis

Δ2-cis-Hexadecenoic acid undergoes various chemical reactions:

    Oxidation: It can be oxidized to form hydroperoxides or other oxidation products.

    Reduction: Reduction of the double bond yields saturated hexadecanoic acid.

    Substitution: It can participate in substitution reactions with nucleophiles. Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Δ2-cis-Hexadecenoic acid has several research applications:

    Biosensing: It is associated with biosensing bacteria due to its unique structure and potential immunomodulatory effects.

    Lipid Metabolism Studies: Researchers study its role in lipid metabolism and membrane composition.

    Biomedical Research: Investigations into its impact on inflammation, immunity, and cell signaling pathways.

Mechanism of Action

The exact mechanism by which Δ2-cis-Hexadecenoic acid exerts its effects remains an active area of research. It likely interacts with cellular receptors, modulating signaling pathways related to inflammation and lipid metabolism.

Comparison with Similar Compounds

Δ2-cis-Hexadecenoic acid is distinct due to its position of unsaturation. Similar compounds include:

    Oleic Acid (cis-9-octadecenoic acid): Another unsaturated fatty acid with a double bond at the 9-position.

    Palmitic Acid (hexadecanoic acid): The saturated counterpart without the double bond.

Properties

IUPAC Name

(Z)-hexadec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/b15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRMGCSSSYZGSM-PFONDFGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313402
Record name (2Z)-2-Hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2825-68-5
Record name (2Z)-2-Hexadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2825-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z)-2-Hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxyhexadecanoic acid (2 g) in pyridine was added acetic anhydride at 0° C., and the mixture was stirred for 4 hours. The reaction mixture was distributed into chloroform-water, and the chloroform layer was concentrated. The residue obtained was dissolved in N,N-dimethylformamide (DMF). Para-nitrophenol (1.02 g) and N,N'-dicyclohexylcarbodiimide (1.51 g) were added to the solution, and the mixture was stirred for 12 hours. The reaction mixture was filtered and concentrated, and the residue was subjected to chromatography on a silica gel column with eluent systems of n-hexane-ethyl acetate (from 100:1 to 50:1) to give an active ester of 2-hexadecenoic acid (0.92 g) and an active ester of 3-acetoxyhexadecanoic acid (1.01 g).
Quantity
2 g
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1.51 g
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chloroform water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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